3,3'-Diiodo-L-thyronine (3,3'-T2) is a naturally occurring iodothyronine hormone metabolite. It is a derivative of thyroxine (T4) and is less biologically active than T4 or 3,5,3'-triiodo-L-thyronine (T3) [, ]. While not as potent as T3, it exhibits thyromimetic activity [, ]. 3,3'-T2 has been identified as a product of both T4 and T3 metabolism via different deiodination pathways [, , ].
Synthesis Analysis
One method for synthesizing radioactive 3,3'-T2 utilizes chloramine-T as an oxidizing agent to attach radioiodine to 3,3'-diiodo-L-thyronine []. This method primarily results in radiolabeling of the outer ring of the iodothyronine molecule, avoiding inner ring modifications.
3,3'-T2 can also be produced via the deiodination of reverse T3 (rT3) by the enzyme deiodinase type 1 [].
Molecular Structure Analysis
3,3'-T2 can be radiolabeled with iodine isotopes using chloramine-T as an oxidizing agent [].
It can also be chemically derivatized for analysis by mass spectrometry, for example, using 3M hydrochloric acid in n-butanol [].
Mechanism of Action
3,3'-T2 exhibits weaker binding affinity to thyroid hormone receptors (TRs) compared to T3 [].
It displays a 100-fold lower potency than T3 in stimulating growth hormone (GH) mRNA levels in GH3 cells, indicating lower thyromimetic activity [].
Despite its weaker binding affinity, 3,3'-T2 can still elicit some thyromimetic effects, albeit at higher concentrations compared to T3 [, ].
Physical and Chemical Properties Analysis
3,3'-T2 is less soluble in aqueous solutions compared to T3 and T4 [].
It has a lower binding affinity to serum proteins like albumin compared to T3 and T4 [, ].
Applications
Thyroid Hormone Research: 3,3'-T2 is used as a tool to investigate the mechanisms of thyroid hormone action and metabolism [, , , , ]. Its weaker binding affinity to TRs allows researchers to dissect the specific roles of different thyroid hormone metabolites.
Biomarker in Thyroid Disorders: Abnormal levels of 3,3'-T2 in serum, along with other thyroid hormones, could potentially serve as a biomarker for certain thyroid disorders [, , ].
Environmental Toxicology: Studies on zebrafish larvae exposed to polychlorinated biphenyls (PCBs) have demonstrated the utility of measuring 3,3'-T2 levels alongside other thyroid hormones to assess PCB-induced disruptions in thyroid hormone homeostasis [].
Future Directions
Investigating the Role of 3,3'-T2 Transporters: Further research is needed to identify and characterize the specific transporter proteins involved in the cellular uptake and efflux of 3,3'-T2, which could provide new insights into its biological roles [].
Related Compounds
L-Thyroxine (T4)
Compound Description: L-Thyroxine (T4) is a major thyroid hormone, crucial for regulating growth and development in humans and animals. It is synthesized in the thyroid gland and is the primary hormone secreted into the bloodstream. [, , , , , , ]
Relevance: L-Thyroxine (T4) is structurally similar to 3,3'-Diiodo-L-thyronine, containing two additional iodine atoms at the 5 and 5' positions. This difference significantly influences their binding affinities to transport proteins like transthyretin, with T4 exhibiting a much higher affinity. [, , , ] Several studies highlight the importance of comparing and contrasting the biological activities and metabolic pathways of T4 and 3,3'-Diiodo-L-thyronine. [, , , , , ]
3,5,3'-Triiodo-L-thyronine (T3)
Compound Description: 3,5,3'-Triiodo-L-thyronine (T3) is the biologically most active thyroid hormone, primarily generated through the deiodination of T4. It plays a vital role in various cellular processes, including metabolism, growth, and development. [, , , , , , , , , , , ]
Relevance: 3,5,3'-Triiodo-L-thyronine (T3) is structurally similar to 3,3'-Diiodo-L-thyronine, with an additional iodine atom at the 5' position. Despite the structural similarities, T3 exhibits significantly higher biological activity compared to 3,3'-Diiodo-L-thyronine. [, , , ] Studies often analyze these compounds together to understand their distinct roles in thyroid hormone signaling and regulation. [, , , , , ]
3,3',5'-Triiodo-L-thyronine (Reverse T3)
Compound Description: 3,3',5'-Triiodo-L-thyronine (Reverse T3), also known as rT3, is an inactive isomer of T3. It is generated through the deiodination of T4 and is considered a less active form of the hormone. [, , , , , ]
Relevance: 3,3',5'-Triiodo-L-thyronine (Reverse T3) is an isomer of 3,3'-Diiodo-L-thyronine, differing in the position of one iodine atom. Both compounds are involved in thyroid hormone metabolism, and their concentrations can be indicative of thyroid function and potential disruptions. [, , , , , ]
3,5-Diiodo-L-thyronine (3,5-T2)
Compound Description: 3,5-Diiodo-L-thyronine (3,5-T2) is an endogenous derivative of thyroid hormone with potential metabolic effects. [, , , ] Research suggests it might be involved in the direct regulation of energy metabolism. []
Relevance: 3,5-Diiodo-L-thyronine (3,5-T2) is an isomer of 3,3'-Diiodo-L-thyronine, differing only in the position of one iodine atom within the thyronine structure. They are often studied together to explore their potential distinct metabolic roles. [, , , , , , ]
3-Iodo-L-thyronine (3-T1)
Compound Description: 3-Iodo-L-thyronine (3-T1) is a naturally occurring iodothyronine, less commonly investigated in research compared to other thyroid hormones. [, , , ]
Relevance: 3-Iodo-L-thyronine (3-T1) is structurally similar to 3,3'-Diiodo-L-thyronine, possessing one less iodine atom on the thyronine ring. Both compounds are analyzed to understand the complete spectrum of thyroid hormone metabolites and their potential roles in various physiological processes. [, , , ]
L-Thyronine (T0)
Compound Description: L-Thyronine (T0) is a naturally occurring iodothyronine, generally found in lower concentrations compared to other thyroid hormones like T4 and T3. []
Relevance: L-Thyronine (T0) is structurally related to 3,3'-Diiodo-L-thyronine, lacking two iodine atoms compared to the target compound. Investigating their binding properties, especially to antibodies like anti-T4 Fab fragment, can provide valuable insights into the structural features influencing binding affinity and specificity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
5-methoxyindole-3-acetic acid is a member of the class of indole-3-acetic acids in which the hydrogen at position 5 of indole-3-acetic acid has been replaced by a methoxy group. It has a role as a Brassica napus metabolite, a human urinary metabolite, an antibacterial agent, a marine xenobiotic metabolite, a carcinogenic agent and a rat metabolite. It is a member of indole-3-acetic acids and an aromatic ether. 5-Methoxyindole-3-acetic acid is a natural product found in Daphnia pulex and Solanum lycopersicum with data available.
N-butylbenzenesulfonamide is a sulfonamide that is benzenesulfonamide substituted by a butyl group at the nitrogen atom. It has been isolated from the plant Prunus africana and has been shown to exhibit antiandrogenic activity. It has a role as a neurotoxin and a plant metabolite. N-Butylbenzenesulfonamide is a natural product found in Streptomyces, Pseudomonas, and other organisms with data available. N-Butyl benzenesulfonamide (NBBS), a plasticizer used commercially in the polymerization of polyamide compounds. It is neurotoxic and has been found to induce spastic myelopathy in rabbits.
Red 2G is a compound, which belongs to the azo family of dyes, generally used in textile industry. It can mainly find applications in non-linear optical studies. Red 2G (E-128) is used for the quality control in food products. It belongs to the class of water-soluble synthetically prepared, food color additives, reportedly banned by the European and United states union. These synthetic food colors are commonly used to compensate for the loss of natural colors of food, destroyed during processing and storage. They also maintain and improve the color appearance in food products. E-128 is a mono azo dye, reported to cause increased iron deposition in the human kidney. It finds applications as a color additive in burger meat and sausages. Acid Red 1, also known as Red 2G, is a synthetic red azo dye used as a food additive. Acid Red 1 can be also used for staining in histology, though rarely, e.g. as a component of Masson's trichrome. Acid Red 1 is potentially carcinogenic because it forms aniline in the body when consumed.
Streptomycin is a amino cyclitol glycoside that consists of streptidine having a disaccharyl moiety attached at the 4-position. The parent of the streptomycin class It has a role as an antimicrobial agent, an antimicrobial drug, an antibacterial drug, a protein synthesis inhibitor, a bacterial metabolite and an antifungal agrochemical. It is an antibiotic antifungal drug, an antibiotic fungicide and a member of streptomycins. It is functionally related to a streptidine. It is a conjugate base of a streptomycin(3+). Streptomycin, an antibiotic derived from Streptomyces griseus, was the first aminoglycoside to be discovered and used in practice in the 1940s. Selman Waksman and eventually Albert Schatz were recognized with the Nobel Prize in Medicine for their discovery of streptomycin and its antibacterial activity. Although streptomycin was the first antibiotic determined to be effective against mycobacterium tuberculosis, it has fallen out of favor due to resistance and is now primarily used as adjunctive treatment in cases of multi-drug resistant tuberculosis. Streptomycin is an Aminoglycoside Antibacterial and Antimycobacterial. Streptomycin is a broad spectrum aminoglycoside antibiotic typically used for treatment of active tuberculosis, always in combination with other antituberculosis agents. Streptomycin is usually used in combination with agents that are known to be hepatotoxic and the role of streptomycin in liver injury has been difficult to assess, but most information suggests that streptomycin is not hepatotoxic. Streptomycin is a natural product found in Lyngbya majuscula, Senecio, and other organisms with data available. Streptomycin is an aminoglycoside antibiotic derived from Streptomyces griseus with antibacterial activity. Streptomycin irreversibly binds to the 16S rRNA and S12 protein within the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, streptomycin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death. An antibiotic produced by the soil actinomycete Streptomyces griseus. It acts by inhibiting the initiation and elongation processes during protein synthesis. See also: Streptomycin Sulfate (has salt form).
4-methyl-2-nitroaniline appears as red crystals or bright orange powder. (NTP, 1992) 2-nitro-p-toluidine is a C-nitro compound in which the nitro compound is ortho to the amino group and meta to the methyl group of p-toluidine. It derives from a p-toluidine.
4-Chloro-1,3-diaminobenzene is dye precursor useful in manufacture of hair dyes. 4-chloro-m-phenylenediamine appears as gray powder or dark purple solid. (NTP, 1992) 4-Chloro-meta-phenylenediamine is a member of monochlorobenzenes.